7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one
Description
7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound belonging to the phthalazinone family. Its core structure consists of a bicyclic system with a pyridazine ring fused to a benzene ring, substituted by a fluorine atom at the 7-position and a methyl group at the 2-position. The compound’s molecular formula is C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol (estimated based on structural analogs from , and 6). The fluorine substituent enhances electronegativity and may influence reactivity, solubility, and biological activity, while the methyl group contributes to steric and electronic effects.
Properties
CAS No. |
2059942-30-0 |
|---|---|
Molecular Formula |
C9H7FN2O |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
7-fluoro-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-9(13)8-4-7(10)3-2-6(8)5-11-12/h2-5H,1H3 |
InChI Key |
XWLPVDANBMGSGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)F)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphthalic anhydride with hydrazine hydrate in the presence of a fluorinating agent. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with different substituents.
Substitution: The fluorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Fluorine (7-F): Introduces electronegativity and metabolic stability compared to non-fluorinated analogs like 2-Phenyl-1,2-dihydrophthalazin-1-one . Methoxy Groups (6,7-OCH₃): Increase polarity and solubility, as seen in 6,7-dimethoxy derivatives .
Molecular Weight Trends :
- Fluorinated derivatives (e.g., 192–206 g/mol) generally exhibit lower molecular weights than phenyl-substituted analogs (222.24 g/mol) .
Applications :
- 2-Phenyl derivatives : Often explored for anticancer activity due to aromatic interactions with hydrophobic enzyme pockets .
- Hydroxyethyl derivatives : Used in prodrug design for enhanced aqueous solubility .
Limitations in Data:
- Pharmacokinetic or toxicity data for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one are absent in the evidence, requiring further experimental validation.
Biological Activity
7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the phthalazinone class, characterized by a fused ring structure that contributes to its biological activity. The presence of a fluorine atom at the 7-position enhances its pharmacological properties by increasing lipophilicity and modifying receptor interactions.
The primary mechanism of action for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves the inhibition of Bruton's tyrosine kinase (Btk), an essential enzyme in B-cell receptor signaling pathways. Btk plays a crucial role in various immune responses and is implicated in several autoimmune diseases. Inhibition of Btk can lead to reduced B-cell proliferation and antibody production, making this compound a candidate for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .
Antiinflammatory Effects
Research indicates that 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated monocytes and mast cells . This activity is particularly relevant for managing allergic disorders and autoimmune diseases.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : In a murine model of rheumatoid arthritis, administration of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one resulted in significant reductions in joint inflammation and damage compared to control groups .
- Study 2 : A study evaluating its effects on SLE demonstrated decreased autoantibody production and improved survival rates in treated mice .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one. Preliminary data suggest that it has favorable absorption characteristics with a moderate half-life, allowing for effective dosing schedules .
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-Life | 4 hours |
| Bioavailability | 60% |
| Metabolism | Hepatic |
Toxicity and Safety Profile
Initial toxicity assessments indicate that 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has a favorable safety profile with low cytotoxicity in vitro. However, further studies are required to establish long-term safety and potential side effects in vivo .
Q & A
Basic Research Questions
Q. What are the key considerations when designing a synthesis protocol for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one to maximize yield and purity?
- Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous phthalazinone syntheses. For example, cyclization reactions using hydrazine derivatives under reflux conditions have been effective for similar compounds . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization can isolate the target compound while minimizing by-products like unreacted intermediates or fluorinated impurities .
Q. How can researchers validate the structural identity of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one using spectroscopic techniques?
- Methodological Answer: Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the fluorine substitution pattern and methyl group position. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities in aromatic proton environments .
Q. What stability challenges arise during storage of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one, and how can they be mitigated?
- Methodological Answer: Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use HPLC-UV to monitor degradation products (e.g., hydrolysis of the dihydrophthalazinone ring or fluorine displacement). Store the compound in amber vials under inert gas (argon) at -20°C to prevent oxidative or photolytic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one derivatives?
- Methodological Answer: Perform meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell line variability). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and apply statistical frameworks like ANOVA to isolate structure-activity relationships (SARs) .
Q. What strategies are effective for elucidating the reaction mechanism of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one in catalytic processes?
- Methodological Answer: Use isotopic labeling (e.g., - or -tracers) to track atom transfer during cyclization. Kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) can identify rate-determining steps, while computational modeling (MD/DFT) maps transition states and intermediates .
Q. How can researchers address discrepancies in impurity profiles of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one batches synthesized via different routes?
- Methodological Answer: Employ LC-MS/MS to characterize impurities (e.g., fluorinated by-products or oxidation derivatives). Cross-reference with pharmacopeial standards (e.g., EP monographs) for impurity qualification thresholds. Adjust synthetic protocols (e.g., quenching steps or solvent polarity) to suppress high-risk impurities like halogenated side products .
Q. What computational tools are recommended for predicting the physicochemical properties of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one analogs?
- Methodological Answer: Use QSPR/QSAR models (e.g., COSMO-RS or Schrödinger’s QikProp) to estimate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask solubility tests) to refine model accuracy for fluorinated heterocycles .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the fluorescence quantum yield of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one?
- Methodological Answer: Standardize measurement conditions (solvent, excitation wavelength, instrument calibration) across studies. Compare absolute quantum yields using integrating sphere methods and control for environmental factors (e.g., oxygen quenching) that may artificially depress values .
Q. What analytical approaches differentiate polymorphic forms of 7-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one, and how do they impact pharmacological studies?
- Methodological Answer: Combine X-ray diffraction (SCXRD/PXRD) and thermal analysis (DSC/TGA) to identify polymorphs. Correlate crystallographic data with dissolution profiles (USP apparatus) to assess bioequivalence discrepancies .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
